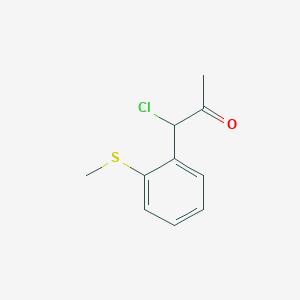
1-Vinyl-9H-carbazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyanovinylcarbazole is a compound known for its unique photochemical properties. It is a member of a novel class of photo-cross-linkers for DNA or RNA strands. This compound is particularly useful in the detection, regulation, and manipulation of nucleic acids due to its high photoreactivity and sequence specificity .
準備方法
Synthetic Routes and Reaction Conditions: 3-Cyanovinylcarbazole can be synthesized through the incorporation of the 3-cyanovinyl group into the carbazole structure. The synthesis typically involves the use of phosphoramidite chemistry, where the 3-cyanovinylcarbazole nucleoside is incorporated into an oligonucleotide .
Industrial Production Methods: The industrial production of 3-cyanovinylcarbazole involves large-scale synthesis using similar phosphoramidite methods. The compound is then purified and formulated for use in various applications, particularly in the field of nucleic acid research .
化学反応の分析
Types of Reactions: 3-Cyanovinylcarbazole undergoes several types of chemical reactions, including:
Photocrosslinking: This is the primary reaction where 3-cyanovinylcarbazole forms covalent bonds with pyrimidine bases in DNA or RNA upon exposure to UV light.
Photocycloaddition: This reaction involves the formation of cyclobutane rings between the 3-cyanovinylcarbazole and pyrimidine bases.
Common Reagents and Conditions:
UV Light: Used to initiate the photocrosslinking and photocycloaddition reactions.
Pyrimidine Bases: Thymine and cytosine are the primary targets for these reactions.
Major Products Formed:
Cross-linked DNA/RNA: The major product of the photocrosslinking reaction is a covalently bonded DNA or RNA strand.
科学的研究の応用
3-Cyanovinylcarbazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-cyanovinylcarbazole involves its incorporation into DNA or RNA strands, where it can form covalent bonds with pyrimidine bases upon exposure to UV light. This photocrosslinking reaction is highly specific and can be reversed by exposure to a different wavelength of UV light, allowing for precise control over nucleic acid interactions .
類似化合物との比較
Uniqueness: 3-Cyanovinylcarbazole stands out due to its high photoreactivity, sequence specificity, and the ability to form reversible cross-links with nucleic acids. These properties make it a valuable tool in the study and manipulation of DNA and RNA .
特性
分子式 |
C15H10N2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
1-ethenyl-9H-carbazole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2/c1-2-11-7-10(9-16)8-13-12-5-3-4-6-14(12)17-15(11)13/h2-8,17H,1H2 |
InChIキー |
XTGUWISWILEDCV-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C2C(=CC(=C1)C#N)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)












